An In-depth Technical Guide to 2-Amino-4-methylbenzonitrile
An In-depth Technical Guide to 2-Amino-4-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-methylbenzonitrile (CAS No. 26830-96-6), a key intermediate in the synthesis of various heterocyclic compounds, including those with significant therapeutic potential. This document details its chemical and physical properties, safety information, and outlines experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its application in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.
Core Properties and Safety Information
2-Amino-4-methylbenzonitrile is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a reactive amino group and a cyano functionality, making it a valuable precursor for the construction of various heterocyclic systems.
Physicochemical Properties
The key physicochemical properties of 2-Amino-4-methylbenzonitrile are summarized in the table below, providing essential data for its handling, reaction setup, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 26830-96-6 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2] |
| Melting Point | 92-95 °C (lit.) | [1] |
| Linear Formula | H₂NC₆H₃(CH₃)CN | [1] |
| InChI Key | LGNVAEIITHYWCG-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc(C#N)c(N)c1 | [1] |
Safety and Handling
2-Amino-4-methylbenzonitrile is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification: [1]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 |
Hazard Statements: [1]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements: [1]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
The following sections provide generalized experimental procedures for the synthesis, purification, and analysis of 2-Amino-4-methylbenzonitrile, based on established chemical literature for analogous compounds. Researchers should adapt and optimize these protocols for their specific laboratory conditions.
Synthesis of 2-Amino-4-methylbenzonitrile
A common synthetic route to aminobenzonitriles involves the dehydration of the corresponding aminobenzamide. The following is a representative protocol.
Reaction: Dehydration of 2-Amino-4-methylbenzamide.
Reagents and Equipment:
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2-Amino-4-methylbenzamide
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Phenylphosphonic dichloride
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Pyridine
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
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Standard glassware for extraction and workup
Procedure:
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In a round-bottom flask, dissolve phenylphosphonic dichloride (1.05 eq) in pyridine (sufficient volume to dissolve).
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Heat the solution to 60 °C for 2 hours.
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To this solution, add a solution of 2-Amino-4-methylbenzamide (1.0 eq) in pyridine.
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Maintain the reaction mixture at 60 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the pyridine under reduced pressure using a rotary evaporator to yield the crude product.
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The crude product can then be purified by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of 2-Amino-4-methylbenzonitrile.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Solvent Selection:
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The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Potential solvents for 2-Amino-4-methylbenzonitrile include ethanol, methanol, isopropanol, or mixtures with water.
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Screen for a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
Procedure:
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Dissolve the crude 2-Amino-4-methylbenzonitrile in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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To maximize the yield, the flask can be placed in an ice bath after initial crystallization at room temperature.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Dry the purified crystals under vacuum.
Caption: A typical workflow for the purification of 2-Amino-4-methylbenzonitrile by recrystallization.
Analytical Characterization
The identity and purity of 2-Amino-4-methylbenzonitrile can be confirmed using various analytical techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Expected ¹H NMR Spectral Features (in CDCl₃):
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Aromatic protons will appear in the range of δ 6.5-7.5 ppm.
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The amino (-NH₂) protons will likely appear as a broad singlet.
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The methyl (-CH₃) protons will appear as a singlet, typically in the upfield region around δ 2.0-2.5 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃):
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Aromatic carbons will resonate in the δ 110-150 ppm region.
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The nitrile (-CN) carbon will appear further downfield, typically above δ 115 ppm.
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The methyl carbon will be observed in the upfield region, around δ 20 ppm.
2.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
Method Parameters (Reversed-Phase):
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Column: C18 stationary phase.
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Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
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Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
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Flow Rate: Typically 1.0 mL/min.
Procedure:
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Prepare a standard solution of the purified compound at a known concentration in the mobile phase.
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Inject the standard solution to determine the retention time.
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Inject a solution of the sample to be analyzed.
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Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Development
2-Amino-4-methylbenzonitrile is a valuable starting material for the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that form the core structure of several approved drugs and clinical candidates, particularly in the field of oncology.
Synthesis of Quinazoline Derivatives
The 2-aminobenzonitrile moiety can undergo cyclization reactions with various reagents to form the quinazoline ring system. For example, reaction with N-benzyl cyanamides in the presence of an acid catalyst can yield 2-aminoquinazoline derivatives.[3]
Caption: A simplified representation of the use of 2-Amino-4-methylbenzonitrile in the synthesis of quinazolines.
Role in Targeting Signaling Pathways
While 2-Amino-4-methylbenzonitrile itself is not known to directly modulate specific signaling pathways, its derivatives, particularly quinazolines, are well-established as inhibitors of various protein kinases involved in cell signaling. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by certain quinazoline-based drugs. Dysregulation of the EGFR pathway is a key driver in the development and progression of many cancers.
Caption: A diagram illustrating the inhibition of the EGFR signaling pathway by quinazoline derivatives synthesized from 2-Amino-4-methylbenzonitrile.
Conclusion
2-Amino-4-methylbenzonitrile is a commercially available and synthetically versatile building block with significant applications in medicinal chemistry. Its well-defined properties and reactivity make it an important precursor for the synthesis of a wide range of heterocyclic compounds, most notably quinazoline derivatives that have shown promise as potent enzyme inhibitors. This guide provides a foundational understanding of its properties, handling, and synthetic utility, which is crucial for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
